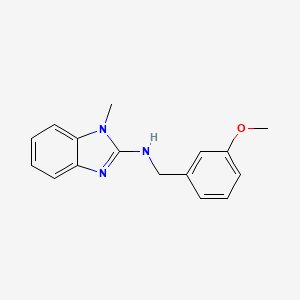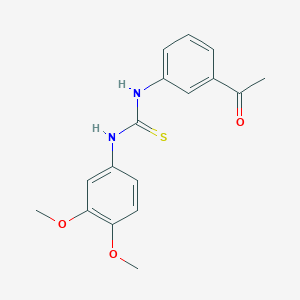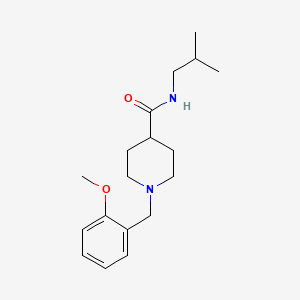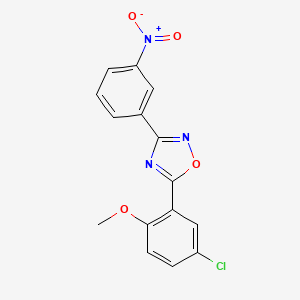![molecular formula C12H14FN3O3S B5767231 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as FN3K, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FN3K is a potent inhibitor of fructosamine-3-kinase (FN3K), an enzyme that plays a crucial role in the formation of advanced glycation end-products (AGEs). AGEs are implicated in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders.
Mecanismo De Acción
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibits the activity of fructosamine-3-kinase (N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide), an enzyme that catalyzes the phosphorylation of fructosamines. Fructosamines are formed by the non-enzymatic reaction of reducing sugars with proteins and other biomolecules. The phosphorylation of fructosamines by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide leads to the formation of stable ketoamines, which are precursors of AGEs. By inhibiting N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide prevents the formation of ketoamines and subsequently reduces the formation of AGEs.
Biochemical and physiological effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. AGEs are implicated in the development of diabetic complications, Alzheimer's disease, and cardiovascular disorders. By reducing the formation of AGEs, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition may have therapeutic benefits in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is a potent inhibitor of fructosamine-3-kinase (N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide), and its inhibition has been shown to reduce the formation of AGEs in various pathological conditions. However, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has some limitations for lab experiments. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is a small molecule inhibitor, and its efficacy may vary depending on the concentration used. Furthermore, the effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition may be influenced by the experimental conditions, such as the cell type and culture conditions used.
Direcciones Futuras
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has shown promising results in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. Future research should focus on the development of more potent and selective N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibitors. Furthermore, the effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition should be studied in more detail in various animal models and clinical trials. Finally, the potential side effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition should be carefully evaluated to ensure its safety for human use.
Métodos De Síntesis
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide is synthesized using a multi-step process, starting from commercially available materials. The synthesis involves the reaction of 2-fluoro-5-nitroaniline with thiophosgene, followed by the reaction of the resulting isothiocyanate with 3-methylbutan-1-amine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various pathological conditions, including diabetes, Alzheimer's disease, and cardiovascular disorders. In diabetes, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs, which are implicated in the development of diabetic complications. In Alzheimer's disease, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease. In cardiovascular disorders, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide inhibition has been shown to reduce the formation of AGEs and improve vascular function.
Propiedades
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXVMOKOXRNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)





![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
